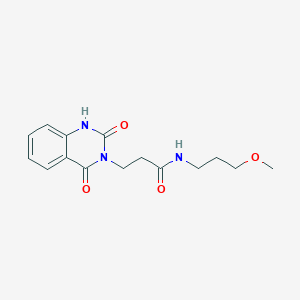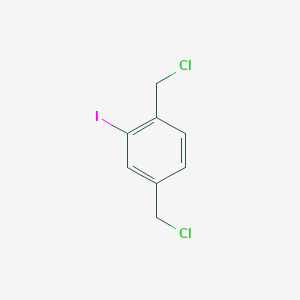
1,4-Bis(chloromethyl)-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(chloromethyl)benzene, also known as α,α’-dichloro-p-xylene, is a chemical compound with the formula C8H8Cl2 . It is also referred to as p-Xylene-α,α’-dichloride, p-Xylylene chloride, p-Xylylene dichloride .
Synthesis Analysis
The synthesis of 1,4-Bis(chloromethyl)benzene involves the reaction of p-xylene and chlorine under LED light source irradiation in the presence of an ionic liquid catalyst . The reaction solution is then cooled and separated to obtain a crude product, which is subjected to vacuum rectification to obtain 1,4-Bis(chloromethyl)benzene .Molecular Structure Analysis
The molecular formula of 1,4-Bis(chloromethyl)benzene is C8H8Cl2 . The molecular weight is 175.052 .Chemical Reactions Analysis
1,4-Bis(chloromethyl)benzene is used in the synthesis of hyper cross-linked polymers (HCPs), which are a class of porous materials . The HCP material is synthesized by Friedel Craft reactions .Physical And Chemical Properties Analysis
The molar mass of 1,4-Bis(chloromethyl)benzene is 175.052 . More detailed physical and chemical properties may be available from specialized databases like the NIST/TRC Web Thermo Tables .Applications De Recherche Scientifique
Antifungal and Antibacterial Studies
Compounds similar to 1,4-Bis(chloromethyl)-2-iodobenzene, such as 1,4-Bis-(chloromethyl)-Naphthalene, have been studied for their antifungal and antibacterial properties . These compounds could potentially be used in the development of new antimicrobial agents.
Synthesis of Naphthalene Derivatives
1,4-Bis(chloromethyl)-2-iodobenzene could potentially be used in the synthesis of naphthalene derivatives . Naphthalene derivatives have a wide range of applications, including in the production of dyes, resins, and pharmaceuticals.
Spectroscopic Studies
The unique structure of 1,4-Bis(chloromethyl)-2-iodobenzene could make it interesting for spectroscopic studies . Researchers could use this compound to explore new aspects of chemical bonding and molecular structure.
4. Synthesis of Hyper Cross-linked Polymers (HCPs) Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . The HCP material is in most cases synthesized by Friedel Craft reactions, and 1,4-Bis(chloromethyl)-2-iodobenzene could potentially be used in these reactions.
Environmental Applications
HCPs have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations . As a potential precursor to HCPs, 1,4-Bis(chloromethyl)-2-iodobenzene could indirectly contribute to these applications.
Research and Industrial Applications
Given its potential uses in the synthesis of other compounds and materials, 1,4-Bis(chloromethyl)-2-iodobenzene could have various research and industrial applications. It could be used in the development of new materials, in chemical research, and in various industrial processes .
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(chloromethyl)-2-iodobenzene . These factors may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active.
Orientations Futures
Propriétés
IUPAC Name |
1,4-bis(chloromethyl)-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNYJLBGIHZLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)I)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(chloromethyl)-2-iodobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

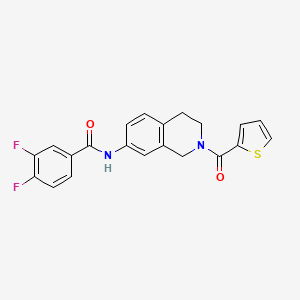
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2709094.png)
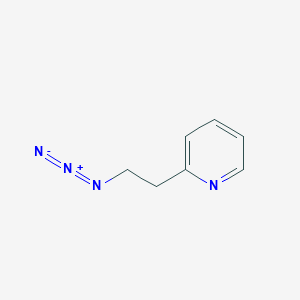
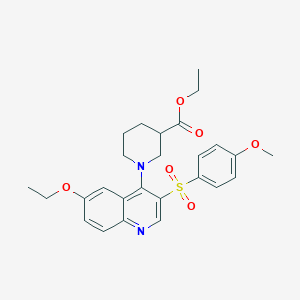
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2709098.png)
![2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2709099.png)
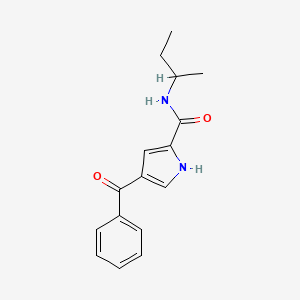
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2709101.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2709105.png)
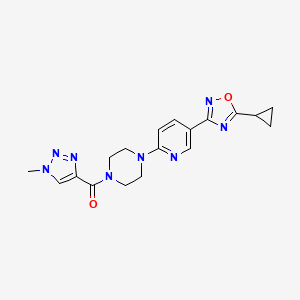


![3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2709113.png)
